ethidium bromide

Catalog No.
S601061
CAS No.
1239-45-8
M.F
C21H20N3.Br
C21H20BrN3
M. Wt
394.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethidium bromide

CAS Number

1239-45-8

Product Name

ethidium bromide

IUPAC Name

5-ethyl-6-phenylphenanthridin-5-ium-3,8-diamine;bromide

Molecular Formula

C21H20N3.Br
C21H20BrN3

Molecular Weight

394.3 g/mol

InChI

InChI=1S/C21H19N3.BrH/c1-2-24-20-13-16(23)9-11-18(20)17-10-8-15(22)12-19(17)21(24)14-6-4-3-5-7-14;/h3-13,23H,2,22H2,1H3;1H

InChI Key

ZMMJGEGLRURXTF-UHFFFAOYSA-N

SMILES

CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[Br-]

Solubility

0.05 M
Solubility in 2-methoxyethanol is 20 mg/mL; ethanol, 2 mg/mL
Soluble in 750 parts chloroform at 20 °C
Soluble in 20 parts water at 20 °C
Solubility in water, g/100ml at 20 °C: 5

Synonyms

3,8-Diamino-5-ethyl-6-phenylphenanthridinium Bromide; 2,7-Diamino-10-ethyl-9-phenylphenanthridinium Bromide; 2,7-Diamino-9-phenyl-10-ethylphenanthridinium Bromide; 2,7-Diamino-9-phenylphenanthridine Ethobromide; Dromilac; Homidium Bromide;

Canonical SMILES

CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[Br-]

Visualization of Nucleic Acids:

  • DNA and RNA detection: EtBr primarily serves as a fluorescent stain for visualizing nucleic acids, including DNA and RNA. It binds to the base pairs of double-stranded nucleic acids through intercalation, increasing the fluorescence intensity by about 20-fold when exposed to ultraviolet (UV) light []. This allows researchers to visualize the presence and quantity of nucleic acids in various research techniques, like agarose gel electrophoresis [].

Studying DNA-Drug Interactions:

  • Understanding drug binding: EtBr's ability to bind to DNA makes it valuable in studying the interactions of various drugs with DNA molecules. Researchers can use fluorescence quenching or displacement assays to assess how drugs compete with EtBr for binding sites on DNA, providing insights into their potential mechanisms of action [].

Chromosome Analysis:

  • Elongating chromosomes: In cytogenetic studies, EtBr can be used to extend the length of chromosomes, facilitating high-resolution banding analysis of malignant cells. This technique involves treating cells with EtBr during the final stages of culture, resulting in elongated chromosomes without compromising their quality [].

Important Safety Note:

  • Carcinogenic and mutagenic: It's crucial to emphasize that EtBr is classified as a carcinogen and mutagen due to its potential to damage DNA. Therefore, researchers must handle EtBr with extreme caution following appropriate safety protocols to minimize exposure risks [].

Ethidium bromide (EtBr) is a chemical compound commonly used in molecular biology research as a fluorescent stain for nucleic acids (DNA and RNA) []. It is a derivative of phenanthridine, a heterocyclic aromatic compound. EtBr was first synthesized in the late 19th century and initially used as a veterinary trypanocide []. However, its strong affinity for DNA and fluorescence properties made it a valuable tool for researchers, particularly in the development of gel electrophoresis techniques.


Molecular Structure Analysis

EtBr possesses a planar aromatic ring structure with three aromatic amine groups attached. A bromide ion (Br-) is also linked to one of the aromatic rings []. This structure allows EtBr to intercalate between the base pairs of double-stranded DNA, increasing the distance between them []. The aromatic rings and the positive charges on the amine groups contribute to the interaction with DNA [].


Chemical Reactions Analysis

While not commonly used in synthetic chemistry, some reactions involving EtBr are relevant to its use in research.

  • Synthesis: The specific synthesis of EtBr is not typically required in research settings, but it can be obtained commercially. However, some literature describes its production from 2-amino-N-ethylethanamine hydrobromide and 1,3-dibromopropan-2-ol.
  • Intercalation with DNA: The key reaction for EtBr's function is its intercalation with DNA. EtBr inserts itself between the base pairs of double-stranded DNA, causing a slight unwinding of the helix []. This interaction is non-covalent and involves a combination of electrostatic interactions, hydrogen bonding, and van der Waals forces [].

Physical And Chemical Properties Analysis

  • Appearance: Red-orange solid [].
  • Molecular Formula: C₂₁H₂₀N₃Br [].
  • Molar Mass: 394.294 g/mol [].
  • Melting Point: 255-266 °C (with decomposition) [].
  • Solubility: Soluble in water, slightly soluble in organic solvents like ethanol and chloroform [].
  • Fluorescence: Weak fluorescence when unbound, but intensifies 20-fold upon binding to DNA (emits orange light under UV light) [].

EtBr's primary mechanism of action is its intercalation with DNA. This intercalation process allows researchers to visualize separated DNA fragments during gel electrophoresis. When the gel containing DNA stained with EtBr is exposed to ultraviolet (UV) light, the bound EtBr fluoresces brightly, making the DNA bands visible. The intensity of the fluorescence is proportional to the amount of DNA present, allowing for semi-quantitative analysis of DNA samples.

A significant concern associated with EtBr is its mutagenic properties. Studies have shown that EtBr can cause mutations in DNA, potentially leading to cancer and other genetic disorders. Due to its mutagenic potential, EtBr is classified as a possible human carcinogen.

Here are some additional safety concerns:

  • Toxicity: Exposure to EtBr can occur through inhalation, ingestion, or skin absorption. Acute exposure can cause irritation of the skin, eyes, and respiratory tract.
  • Flammability: EtBr is not flammable but can decompose upon heating, releasing toxic fumes [].

Precautions

Due to the safety hazards mentioned above, it is crucial to handle EtBr with care in a laboratory setting. Here are some recommended safety practices:

  • Wear personal protective equipment (PPE) such as gloves, lab coat, and safety glasses when handling EtBr solutions.
  • Work in a well-ventilated fume hood to minimize airborne exposure.
  • Dispose of EtBr waste properly according to institutional guidelines. Many institutions recommend using safer alternatives to EtBr whenever possible.

Physical Description

RED-TO-BROWN CRYSTALS.

Color/Form

Dark red crystals from alcohol
Maroon powde

Flash Point

100 °C

Density

0.34 g/cm³

LogP

log Kow= -0.38 /Estimated/
-1.1

Melting Point

260-262 °C (decomposes)
238-240 °C

UNII

059NUO2Z1L

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H330: Fatal if inhaled [Danger Acute toxicity, inhalation];
H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity]

MeSH Pharmacological Classification

Fluorescent Dyes

Mechanism of Action

Ethidium bromide (EB), an intercalating drug, has been shown to prevent the in vitro interaction of the estrogen receptor (R) with DNA. We have now studied the effect of this drug on the nuclear translocation of R in order to determine whether DNA integrity is needed for this translocation. In a cell-free reconstituted system made of purified nuclei and cytosol, the pretreatment of nuclei by EB prevented approximately half of the R nuclear translocation, but was unable to extract more than 17% of the /estradiol-R complex/ previously translocated. A series of indirect evidences suggests that EB inhibits the nuclear translocation of R by interacting with nuclear DNA. The degree of the inhibition was related to the amount of drug bound to nuclei and was in agreement with the degree of ultrastructural modifications of chromatin. R was not irreversibly altered by the drug. The EB inhibition was only observed with DNA-containing particles and with estrogen receptor able to bind to DNA. In surviving uteri the drug also inhibited the R nuclear translocation. These results indicate two types of nuclear translocation of R, one sensitive and the other resistant to EB, and suggest that DNA is required for the EB-sensitive translocation.

Vapor Pressure

1.2X10-12 mm Hg at 25 °C /Estimated/
Vapor pressure at 25 °C: negligible

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

1239-45-8

Wikipedia

Ethidium bromide

Storage Conditions

Ethidium bromide should be handled in the laboratory using the "basic prudent practices" described in Chapter 5.C. Because of its mutagenicity, stock solutions of this compound should be prepared in a fume hood, and protective gloves should be worn at all times while handling this substance. Operations capable of generating ethidium bromide dust or aerosols of ethidium bromide solutions should be conducted in a fume hood to prevent exposure by inhalation.

Interactions

Bleomycin is an anti-tumor agent whose cytotoxicity is related to the introduction of both single-stranded and double-stranded breaks in cellular DNA. In an assay using isolated nuclei, low levels of ethidium bromide substantially increased bleomycin induced release of nuclear chromatin. Treatment of mouse L1210 leukemia cells in vitro with low levels of ethidium bromide followed 1 hr later by bleomycin produced a synergistic effect that was 8 fold greater than that expected from the additive cytotoxicity of each drug alone. Interestingly, when the order of drug addition was reversed the drug synergism was much reduced (2 fold). The combination of DNA unwinding and strand scission agents may represent a novel and rational approach to the chemotherapy of cancer.

Dates

Modify: 2023-08-15

gestis.dguv.de (in German).Retrieved 22 November 2021.

"Homidium bromide". PubChem. NCBI, NLM, US NIH. Retrieved 2020-09-08. CID 14710 from PubChem

Kinabo LD (September 1993). "Pharmacology of existing drugs for animal trypanosomiasis". Acta Tropica. Elsevier. 54 (3–4): 169–183. doi:10.1016/0001-706x(93)90091-o. PMID 7902656. S2CID 27564786.

"Homidium chloride". PubChem. NCBI, NLM, US NIH. Retrieved 2021

-03-14. CID 11765 from PubChem

Stevenson P, Sones KR, Gicheru MM, Mwangi EK (May 1995). "Comparison of isometamidium chloride and homidium bromide as prophylactic drugs for trypanosomiasis in cattle at Nguruman, Kenya". Acta Tropica. 59 (2): 77–84. doi:10.1016/0001-706X(94)00080-K. PMID 7676909.

Lowem D (2016-04-18). "The Myth of Ethidium Bromide". In the Pipeline. Retrieved 2019-02-28.

Sabnis RW (2010). Handbook of Biological Dyes and Stains: Synthesis and Industrial Application. Hoboken, NJ: Wiley. ISBN 978-0-470-40753-0.

"Application Note: Ethidium Bromide" (PDF). Retrieved 6 April 2014.

Borst P (November 2005). "Ethidium DNA agarose gel electrophoresis: how it started". IUBMB Life. 57 (11): 745–747. doi:10.1080/15216540500380855. PMID 16511967.

Sigmon J, Larcom LL (October 1996). "The effect of ethidium bromide on mobility of DNA fragments in agarose gel electrophoresis". Electrophoresis. 17 (10): 1524–1527. doi:10.1002/elps.1150171003. PMID 8957173. S2CID 10593378.

Diaz F, Bayona-Bafaluy MP, Rana M, Mora M, Hao H, Moraes CT (November 2002). "Human mitochondrial DNA with large deletions repopulates organelles faster than full-length genomes under relaxed copy number control". Nucleic Acids Research. 30 (21): 4626–4633. doi:10.1093/nar/gkf602. PMC 135822. PMID 12409452.

Roy Chowdhury A, Bakshi R, Wang J, Yildirir G, Liu B, Pappas-Brown V, et al. (December 2010). "The killing of African trypanosomes by ethidium bromide". PLOS Pathogens. 6 (12): e1001226. doi:10.1371/journal.ppat.1001226. PMC 3002999. PMID 21187912.

Caesar R, Warringer J, Blomberg A (February 2006). "Physiological importance and identification of novel targets for the N-terminal acetyltransferase NatB". Eukaryotic Cell. 5 (2): 368–378. doi:10.1128/EC.5.2.368-378.2006. PMC 1405896. PMID 16467477.

Liang H, Peng B, Dong C, Liu L, Mao J, Wei S, et al. (October 2018). "Cationic nanoparticle as an inhibitor of cell-free DNA-induced inflammation". Nature Communications. 9 (1): 4291. Bibcode:2018NatCo...9.4291L. doi:10.1038/s41467-018-06603-5. PMC 6191420. PMID 30327464.

Olmsted J, Kearns DR (August 1977). "Mechanism of ethidium bromide fluorescence enhancement on binding to nucleic acids". Biochemistry. 16 (16): 3647–3654. doi:10.1021/bi00635a022. PMID 889813.

Huang Q, Fu WL (2005). "Comparative analysis of the DNA staining efficiencies of different fluorescent dyes in preparative agarose gel electrophoresis". Clinical Chemistry and Laboratory Medicine. 43 (8): 841–842. doi:10.1515/CCLM.2005.141. PMID 16201894. S2CID 27423672.

Madden D. "Safer stains for DNA". Retrieved 2009-12-08.

Singer VL, Lawlor TE, Yue S (February 1999). "Comparison of SYBR Green I nucleic acid gel stain mutagenicity and ethidium bromide mutagenicity in the Salmonella/mammalian microsome reverse mutation assay (Ames test)". Mutation Research. 439 (1): 37–47. doi:10.1016/s1383-5718(98)00172-7. PMID 10029672.

Ohta T, Tokishita S, Yamagata H (May 2001). "Ethidium bromide and SYBR Green I enhance the genotoxicity of UV-irradiation and chemical mutagens in E. coli". Mutation Research. 492 (1–2): 91–97. doi:10.1016/S1383-5718(01)00155-3. PMID 11377248.

"Novel Juice testing report" (PDF). Newmarket Scientific.

National Toxicology Program (2005-08-15). "Executive Summary Ethidium Bromide: Evidence for Possible Carcinogenic Activity" (PDF). Retrieved 2009-09-30.

"Executive Summary Ethidium Bromide" (PDF). National Toxicology Program. 2005-08-15. Retrieved 2009-09-30.

Hengen PN (June 1994). "Disposal of ethidium bromide". Trends in Biochemical Sciences. 19 (6): 257–258. doi:10.1016/0968-0004(94)90152-X. PMID 8073504.

Armour MA (2003). Hazardous Laboratory Chemicals Disposal Guide (3rd ed.). CRC. pp. 222–223. ISBN 1-56670-567-3.

Lunn G, Sansone EB (May 1987). "Ethidium bromide: destruction and decontamination of solutions". Analytical Biochemistry. 162 (2): 453–458. doi:10.1016/0003-2697(87)90419-2. PMID 3605608.

Quillardet, P.; Hofnung, M. (April 1988). "Ethidium bromide and safety--readers suggest alternative solutions". Trends in Genetics. 4 (4): 89–90. doi:10.1016/0168-9525(88)90092-3. PMID 3238760.

"Ethidium Bromide Disposal". Archived from the original on 2015-04-15. Retrieved 2006-10-03.

Mulugeta W, Wilkes J, Mulatu W, Majiwa PA, Masake R, Peregrine AS (April 1997). "Long-term occurrence of Trypanosoma congolense resistant to diminazene, isometamidium and homidium in cattle at Ghibe, Ethiopia". Acta Tropica. Elsevier. 64 (3–4): 205–217. doi:10.1016/s0001-706x(96)00645-6. PMID 9107367. S2CID 23878484.

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